molecular formula C7H9BrN2 B1527636 3-Amino-5-bromo-2-ethylpyridine CAS No. 1093819-32-9

3-Amino-5-bromo-2-ethylpyridine

Cat. No.: B1527636
CAS No.: 1093819-32-9
M. Wt: 201.06 g/mol
InChI Key: WQIMBKKSDPMLLE-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-ethylpyridine is a versatile organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.07 g/mol. It is a white to yellow solid that is soluble in organic solvents. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-bromo-2-ethylpyridine can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with bromine and ammonia under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to achieve high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromo-2-ethylpyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-5-bromo-2-ethylpyridine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its applications in chemistry, biology, medicine, and industry make it a valuable compound for various research endeavors.

Mechanism of Action

The mechanism by which 3-Amino-5-bromo-2-ethylpyridine exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in these processes are typically studied to understand the compound's efficacy and safety profile.

Comparison with Similar Compounds

3-Amino-5-bromo-2-ethylpyridine is similar to other halogenated pyridines, such as 3-Amino-5-chloro-2-ethylpyridine and 3-Amino-5-fluoro-2-ethylpyridine. These compounds share structural similarities but differ in their halogen atoms, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form.

Conclusion

This compound is a valuable compound with diverse applications in scientific research and industry. Its unique chemical properties and versatility make it an essential tool for chemists and researchers in various fields. Understanding its preparation methods, chemical reactions, and applications can help harness its full potential in advancing scientific knowledge and technological development.

Properties

IUPAC Name

5-bromo-2-ethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIMBKKSDPMLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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